molecular formula C12H16 B3053885 Benzene, (2,2-dimethyl-1-methylenepropyl)- CAS No. 5676-29-9

Benzene, (2,2-dimethyl-1-methylenepropyl)-

Cat. No. B3053885
CAS RN: 5676-29-9
M. Wt: 160.25 g/mol
InChI Key: OJHQXSRIBZMCSR-UHFFFAOYSA-N
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Description

“Benzene, (2,2-dimethyl-1-methylenepropyl)-” is a chemical compound with the formula C12H16. Its molecular weight is 160.2554 . It is also known by other names such as Styrene, α-tert-butyl-; α-tert-Butylstyrene; 1-tert-Butyl-1-phenylethylene; 3,3-Dimethyl-2-phenylbutene .


Molecular Structure Analysis

The molecular structure of “Benzene, (2,2-dimethyl-1-methylenepropyl)-” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzene, (2,2-dimethyl-1-methylenepropyl)-” has a proton affinity of 859.2 kJ/mol and a gas basicity of 830.3 kJ/mol . Its ionization energy is 8.25 ± 0.04 eV . More detailed physical and chemical properties could not be found .

Scientific Research Applications

Crystal and Molecular Structures

  • Supramolecular Architecture of Schiff Bases : The study of crystalline forms of benzene derivatives, like 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene, has been crucial in understanding their supramolecular architecture. These compounds exhibit a trans-configuration with respect to the C=N double bond, and their crystal packings are stabilized by weak C–H···O hydrogen bonds and van der Waals interactions (Qian, Chen, Cui, & Zhu, 2012).

  • Metal-Organic Complexes : Research into the crystal structures of metal-organic complexes involving benzene derivatives, such as tetracarbonyl(3,3′-dimethyl-2,2′-bipyridine)-chromium(0) and -molybdenum(0) benzene solvates, has been significant. These studies reveal how repulsion between methyl groups affects the geometric distortion in each complex (Baxter, Connor, Wallis, Povey, & Powell, 1992).

  • Spectroscopy and Theoretical Calculations : Investigations on benzene derivatives like 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene have been conducted using UV–Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. These studies assist in understanding the molecular geometry and vibrational frequencies of these compounds (Li, Geng, He, & Cui, 2013).

  • Genotoxicity Assessment : Research into the genotoxic effects of various chemicals, including benzene derivatives, on human lymphocytes has been conducted using assays like the comet assay. This helps in understanding the potential DNA-damaging effects of these compounds (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Chemistry and Synthesis

  • Polymerization and Ligand Synthesis : Studies on the polymerization processes of benzene derivatives and their use as ligands in metal complexes offer insights into new materials and chemical reactivity. For example, the formation of 1,5-dihydropolyalkylated s-Indacenes and their characterization demonstrates the potential in materials science (Dahrouch et al., 2001).

  • Photophysical Properties of Ruthenium Complexes : Investigations on ruthenium complexes with benzene derivatives as bridging ligands have expanded our understanding of their redox and photophysical properties. These studies are crucial for applications in photovoltaics and photochemistry (Shaw, Webb, & Schmehl, 1990).

Structural Analysis in Mixtures

  • Liquid Structure Analysis : Neutron diffraction studies on liquid mixtures containing benzene derivatives, such as 1,3-dimethylimidazolium hexafluorophosphate with benzene, have been significant in understanding the alterations in ionic liquid structures. This research is pivotal for applications in solvent chemistry and materials science (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005)

properties

IUPAC Name

3,3-dimethylbut-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHQXSRIBZMCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205314
Record name Benzene, (2,2-dimethyl-1-methylenepropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (2,2-dimethyl-1-methylenepropyl)-

CAS RN

5676-29-9
Record name Benzene, (2,2-dimethyl-1-methylenepropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2,2-dimethyl-1-methylenepropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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